tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
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Overview
Description
tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate: is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate typically involves the reaction of 3-bromo-5-cyanophenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl ring can undergo oxidation reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: 3-bromo-5-cyanophenylamine and carbon dioxide.
Reduction: 3-bromo-5-aminophenylcarbamate.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific applications .
Properties
CAS No. |
2092002-01-0 |
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Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16) |
InChI Key |
NPBHKIDFYBZJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)Br |
Origin of Product |
United States |
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